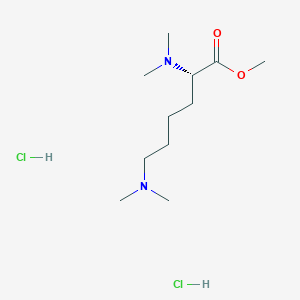
(S)-2,6-二(二甲氨基)-己酸甲酯二盐酸盐
描述
The compound is an organic salt formed from the reaction of “(S)-Methyl 2,6-bis(dimethylamino)-hexanoate” and hydrochloric acid. It likely contains a central carbon atom connected to a methyl group, a carboxyl group, and two dimethylamino groups .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving carboxylic acids and amines .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. It would likely require advanced computational or experimental techniques to determine .Chemical Reactions Analysis
The compound, due to its functional groups, could potentially undergo a variety of chemical reactions. For example, the amine groups might participate in acid-base reactions, while the carboxyl group could be involved in esterification or other reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely depend on its specific structure. For example, it might exhibit solubility in polar solvents due to the presence of polar functional groups .科学研究应用
酸回收和膜技术
(S)-2,6-二(二甲氨基)-己酸甲酯二盐酸盐的衍生物,特别是6-(二甲氨基)己酸甲酯,在酸回收领域中具有重要的应用。Irfan 等人(2018 年)进行的一项调查重点关注了由 6-(二甲氨基)己酸甲酯组成的新型阴离子交换膜的开发,该膜用于通过扩散透析法回收酸。该研究强调了化合物的合成及其在膜中的掺入,强调了了解工艺参数以提高工业应用中酸回收效率的重要性(Irfan 等人,2018 年)。
催化和化学合成
在催化和化学合成的领域中,(S)-2,6-二(二甲氨基)-己酸甲酯二盐酸盐的衍生物发挥了重要作用。Snelders 等人(2008 年)描述了使用六((二甲氨基)-甲基)官能化三苯基膦(一种相关化合物)来提高铃木-宫浦交叉偶联反应的速率。这项研究强调了此类化合物在促进化学反应中的作用,可能为复杂分子的合成提供更有效的途径(Snelders 等人,2008 年)。
材料科学和聚合物技术
与(S)-2,6-二(二甲氨基)-己酸甲酯二盐酸盐相关的化合物也在材料科学和聚合物技术中得到应用。Engering 等人(2002 年)的一项研究探索了涉及双(N-锂三甲基甲硅烷基氨基)双(二甲氨基)硅烷的化合物的合成和结构表征。这项工作对于了解有机硅化合物在制造先进材料和聚合物中的特性和潜在应用具有重要意义(Engering 等人,2002 年)。
传感器技术
(S)-2,6-二(二甲氨基)-己酸甲酯二盐酸盐的衍生物也在传感器技术中得到应用。Jiang 等人(2015 年)展示了具有(对二甲氨基)苯乙烯基团的单取代双(二氟硼)1,2-双((1H-吡咯-2-基)亚甲基)肼(BOPHY)染料的合成。由于其荧光特性,该化合物显示出作为 pH 探针的潜力,这表明其在开发用于监测 pH 值的灵敏且选择性传感器中的应用(Jiang 等人,2015 年)。
作用机制
未来方向
生化分析
Biochemical Properties
(S)-Methyl 2,6-bis(dimethylamino)-hexanoate dihydrochloride plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It is known to bind with specific enzymes, altering their activity and affecting the overall biochemical pathways. For instance, it can inhibit or activate certain enzymes, leading to changes in metabolic flux and metabolite levels. The nature of these interactions is often characterized by the binding affinity and the resulting conformational changes in the biomolecules .
Cellular Effects
The effects of (S)-Methyl 2,6-bis(dimethylamino)-hexanoate dihydrochloride on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of specific genes, leading to changes in protein synthesis and cellular behavior. Additionally, it can impact cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic state of the cell .
Molecular Mechanism
At the molecular level, (S)-Methyl 2,6-bis(dimethylamino)-hexanoate dihydrochloride exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes, either inhibiting or activating them, which in turn affects the biochemical pathways they are involved in. This compound can also influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes. These molecular interactions are crucial for understanding the compound’s mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (S)-Methyl 2,6-bis(dimethylamino)-hexanoate dihydrochloride can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular function, which are important for understanding its potential therapeutic applications .
Dosage Effects in Animal Models
The effects of (S)-Methyl 2,6-bis(dimethylamino)-hexanoate dihydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating gene expression. At higher doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal cellular processes. Understanding the dosage effects is crucial for determining the therapeutic window and potential side effects of the compound .
Metabolic Pathways
(S)-Methyl 2,6-bis(dimethylamino)-hexanoate dihydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these pathways. It can affect the flux of metabolites through these pathways, leading to changes in metabolite levels and overall metabolic state. The compound’s interactions with specific enzymes are critical for understanding its role in metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of (S)-Methyl 2,6-bis(dimethylamino)-hexanoate dihydrochloride within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation within specific cellular compartments. Understanding the transport and distribution mechanisms is essential for predicting the compound’s bioavailability and efficacy in different tissues .
Subcellular Localization
(S)-Methyl 2,6-bis(dimethylamino)-hexanoate dihydrochloride exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is important for understanding how the compound exerts its effects within the cell and its potential therapeutic applications .
属性
IUPAC Name |
methyl (2S)-2,6-bis(dimethylamino)hexanoate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2O2.2ClH/c1-12(2)9-7-6-8-10(13(3)4)11(14)15-5;;/h10H,6-9H2,1-5H3;2*1H/t10-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICOUKFUHEZHVRQ-XRIOVQLTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCCC(C(=O)OC)N(C)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCCC[C@@H](C(=O)OC)N(C)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H26Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl (2-oxa-8-azaspiro[4.5]decan-3-ylmethyl)carbamate](/img/structure/B1448021.png)

![Tert-butyl 7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B1448024.png)


![{2-[4-(2-Thienyl)piperidin-1-yl]ethyl}amine](/img/structure/B1448030.png)

![3-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}propan-1-amine dihydrochloride](/img/structure/B1448034.png)
![{2-[(2-Azidoethyl)(2-methylpropyl)amino]ethyl}dimethylamine dihydrochloride](/img/structure/B1448035.png)

![tert-butyl N-{2-[(cyclobutylmethyl)sulfanyl]ethyl}carbamate](/img/structure/B1448040.png)

![6-bromo-2-methanesulfonyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1448043.png)

